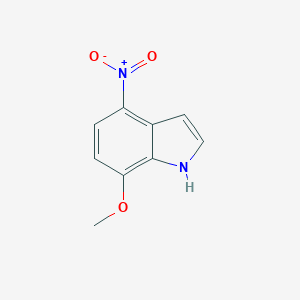

7-Methoxy-4-nitro-1H-indole

Übersicht

Beschreibung

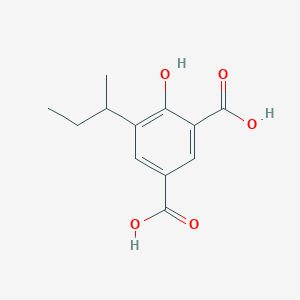

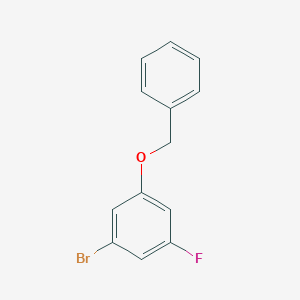

7-Methoxy-4-nitro-1H-indole is a chemical compound with the molecular formula C9H8N2O3 . It is a white to tan solid and has a molecular weight of 192.17 .

Molecular Structure Analysis

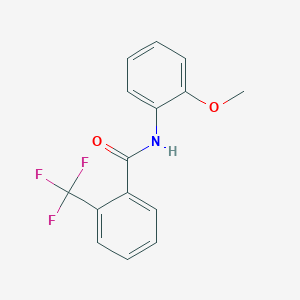

The InChI code for 7-Methoxy-4-nitro-1H-indole is 1S/C9H8N2O3/c1-14-8-3-2-7 (11 (12)13)6-4-5-10-9 (6)8/h2-5,10H,1H3 . This indicates the presence of a methoxy group (OCH3) and a nitro group (NO2) on the indole ring.Physical And Chemical Properties Analysis

7-Methoxy-4-nitro-1H-indole has a molecular weight of 192.17 . It is a white to tan solid . The compound is stored at a temperature of +4°C .Wissenschaftliche Forschungsanwendungen

Anticancer Immunomodulators

“7-Methoxy-4-nitro-1H-indole” has been used as a reactant for the preparation of tryptophan dioxygenase inhibitors, which are pyridyl-ethenyl-indoles with potential as anticancer immunomodulators. These compounds can modulate the immune system to recognize and combat cancer cells more effectively .

Antiviral Agents

The indole scaffold, which includes derivatives like “7-Methoxy-4-nitro-1H-indole”, is widely utilized in antiviral drugs, particularly reverse-transcriptase inhibitors. These are crucial in the treatment of HIV/AIDS and sometimes hepatitis B, showcasing the compound’s significance in viral therapy .

Biological Activity Modulation

Indole derivatives exhibit a wide range of biological activities and have been found to bind with high affinity to multiple receptors. This makes “7-Methoxy-4-nitro-1H-indole” a valuable scaffold for developing new drug molecules aimed at treating various diseases by modulating biological activity .

Cancer Treatment

Indole derivatives, including “7-Methoxy-4-nitro-1H-indole”, have attracted attention for their application in treating cancer cells. Their biologically active properties make them suitable candidates for developing treatments against different types of cancer .

Biotechnological Production

Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives, including “7-Methoxy-4-nitro-1H-indole”. This process involves the production of indole from glucose or tryptophan by fermentation and subsequent conversion into derived compounds by microbial cell factories .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It’s known that indole derivatives, in general, bind with high affinity to multiple receptors . They play a significant role in cell biology and are used for the treatment of various disorders in the human body .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes at the cellular level . For instance, 7-Methoxyindole has been found to inhibit tobacco cell growth, an effect that can be partially reversed by indole and tryptophan .

Biochemical Pathways

Indole derivatives are known to impact a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

As mentioned earlier, 7-methoxyindole has been found to inhibit tobacco cell growth . This suggests that it may have potential applications in controlling the growth of certain types of cells.

Eigenschaften

IUPAC Name |

7-methoxy-4-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-14-8-3-2-7(11(12)13)6-4-5-10-9(6)8/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLEMQUFWHPCBIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)[N+](=O)[O-])C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methoxy-4-nitro-1H-indole | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(1,3-Dithiolan-2-yl)phenyl]-1,3-dithiolane](/img/structure/B182031.png)

![1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate](/img/structure/B182038.png)